Allyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-A][1,3]benzimidazole-3-carboxylate
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Overview
Description
Allyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-A][1,3]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-A][1,3]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimido ring. The final steps involve the addition of the allyl group and the nitrophenyl group.
Benzimidazole Core Formation: The synthesis begins with the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Pyrimido Ring Formation: The benzimidazole intermediate is then reacted with a suitable aldehyde and an amine to form the pyrimido ring through a cyclization reaction.
Introduction of Allyl and Nitrophenyl Groups: The final steps involve the alkylation of the intermediate with allyl bromide and the nitration of the phenyl ring to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-A][1,3]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Hydrogen (H₂) with a palladium catalyst
Substitution: Sodium azide (NaN₃), Thiols (R-SH)
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids
Reduction: Formation of amines
Substitution: Formation of azides and thioethers
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These studies can lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Allyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-A][1,3]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzimidazole and pyrimido rings can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-A][1,3]benzimidazole-3-carboxylate: Lacks the allyl group but shares the core structure.
Allyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-A][1,3]benzimidazole-3-carboxylate: Lacks the nitro group but has the allyl and phenyl groups.
Uniqueness
The presence of both the allyl and nitrophenyl groups in Allyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-A][1,3]benzimidazole-3-carboxylate makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H18N4O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
prop-2-enyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H18N4O4/c1-3-12-29-20(26)18-13(2)22-21-23-16-6-4-5-7-17(16)24(21)19(18)14-8-10-15(11-9-14)25(27)28/h3-11,19H,1,12H2,2H3,(H,22,23) |
InChI Key |
KJUNSZPXAKEHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC=C |
Origin of Product |
United States |
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